molecular formula C11H9NO B6618421 2-(3-methyl-1-benzofuran-7-yl)acetonitrile CAS No. 1897717-57-5

2-(3-methyl-1-benzofuran-7-yl)acetonitrile

Cat. No. B6618421
CAS RN: 1897717-57-5
M. Wt: 171.19 g/mol
InChI Key: VQFSNTMONHLTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1-benzofuran-7-yl)acetonitrile (2-MBFAN) is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a versatile compound with a wide range of applications, such as in pharmaceuticals, biochemistry, and materials science. In

Scientific Research Applications

2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, 2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been used in the development of novel drugs and pharmaceuticals, and as a building block for materials science.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile is not yet fully understood. However, it is believed that the compound interacts with various biological targets, such as enzymes, receptors, and transporters, to produce its biological effects. The exact mechanism of action is still being studied and is an active area of research.
Biochemical and Physiological Effects
2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to have the potential to modulate the activity of several enzymes and to induce the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-(3-methyl-1-benzofuran-7-yl)acetonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. In addition, it is a stable compound that is not prone to degradation or oxidation. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with caution. In addition, it is not soluble in water and must be dissolved in organic solvents, such as acetonitrile, for use in experiments.

Future Directions

The potential applications and future directions for 2-(3-methyl-1-benzofuran-7-yl)acetonitrile are numerous. It has potential applications in the development of novel drugs and pharmaceuticals, as well as in the development of materials science. In addition, further research could be conducted to further elucidate its mechanism of action and to investigate its potential therapeutic applications. Finally, further research could also be conducted to investigate the potential toxicity of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile and to develop methods to reduce its toxicity.

Synthesis Methods

2-(3-methyl-1-benzofuran-7-yl)acetonitrile can be synthesized by a two-step reaction. The first step involves the reaction of 3-methyl-1-benzofuran-7-yl bromide with sodium azide in acetonitrile, which produces a nitrile intermediate. The second step involves the reaction of the nitrile intermediate with sodium hydroxide in acetonitrile, which yields 2-(3-methyl-1-benzofuran-7-yl)acetonitrile as the final product.

properties

IUPAC Name

2-(3-methyl-1-benzofuran-7-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFSNTMONHLTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1-benzofuran-7-yl)acetonitrile

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